molecular formula C14H17FO2 B8538710 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decane CAS No. 217476-14-7

8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8538710
M. Wt: 236.28 g/mol
InChI Key: VRUQHQZGKWOAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H17FO2 and its molecular weight is 236.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

217476-14-7

Product Name

8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decane

Molecular Formula

C14H17FO2

Molecular Weight

236.28 g/mol

IUPAC Name

8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C14H17FO2/c15-13-3-1-2-12(10-13)11-4-6-14(7-5-11)16-8-9-17-14/h1-3,10-11H,4-9H2

InChI Key

VRUQHQZGKWOAPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC(=CC=C3)F)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The compound (17) was dissolved in a mixed solvent of toluene (150 ml) and Solmix (150 ml) and 3.48 g of Pd/C was added thereto. The mixture was stirred at room temperature under a hydrogen atmosphere until hydrogen absorption had ceased. After the reaction had been completed, Pd/C was removed and then the solvent was distilled off. The residue was purified with a fractional operation by means of column chromatography using a mixed solvent of toluene and ethyl acetate (toluene:ethyl acetate=9:1 by volume) as an eluent and silica gel as a stationary phase powder and dried, giving 61.9 g of 8-(3-fluorophenyl)-1,4-dioxaspiro[4,5]decane (18). The yield based on the compound (17) was 88.1%.
Name
compound ( 17 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3.48 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

306.3 g of 8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene were dissolved in 3 l of THF, and 30 g of 5% Pd/C were added. The mixture was then hydrogenated at atmospheric pressure. The resultant solution was filtered and evaporated to a residue. The residue was recrystallized twice from 200 ml of hexane at -60° C., giving 8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]decane.
Name
8-(3-fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Quantity
306.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step Two

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